molecular formula C17H11F2N5S B2967219 7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-40-6

7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2967219
CAS RN: 863460-40-6
M. Wt: 355.37
InChI Key: OOHUDDBPUHEBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of electronegative atoms like fluorine and nitrogen would create regions of high electron density, leading to a polar molecule. The sulfur atom in the thioether group could potentially participate in pi stacking interactions with aromatic rings .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the fluorine atoms might be substituted under the right conditions, and the compound could participate in further reactions to form larger, more complex molecules. The thioether group might also be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The presence of fluorine atoms could increase its stability and potentially its lipophilicity .

Scientific Research Applications

Anti-Cancer Activity

Triazolo[4,5-d]pyrimidine derivatives have been studied for their potential anti-cancer effects. Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effect of these compounds . Additionally, they have been reported to inhibit cell proliferation and epithelial-mesenchymal transition (EMT) progression in gastric cell lines as USP28 inhibitors .

LSD1 Inhibition

The triazolo[4,5-d]pyrimidine scaffold is used as a template for designing new LSD1 inhibitors. LSD1 plays a key role in regulating lysine methylation and its abnormal overexpression is associated with the progression of certain human malignancies .

Antibacterial Activity

Derivatives of triazolo[4,3-a]pyrazine, which share a similar structure with triazolo[4,5-d]pyrimidine, exhibit a wide range of biological activities including antibacterial properties . This suggests potential antibacterial applications for triazolo[4,5-d]pyrimidine derivatives as well.

Antidiabetic Properties

Triazolo[4,3-a]pyrazine derivatives are also known for their antidiabetic properties. They are important in drug discovery programs for treatments like type II diabetes mellitus .

Anti-Platelet Aggregations

These compounds have shown activity against platelet aggregations, which can be crucial in preventing thrombotic diseases .

Antifungal and Antimalarial Activities

The structural analogs of triazolo[4,5-d]pyrimidine have demonstrated antifungal and antimalarial activities, indicating similar potential uses for our compound of interest .

Anti-Tubercular Properties

Triazolo[4,3-a]pyrazine derivatives have been identified with anti-tubercular properties, which could be explored in triazolo[4,5-d]pyrimidine derivatives as well .

Anticonvulsant Effects

These compounds are also associated with anticonvulsant effects, which could be beneficial in treating seizure disorders .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could also be interesting to study its interactions with other molecules, both in a chemical reaction context and in potential biological targets .

properties

IUPAC Name

3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHUDDBPUHEBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.